N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine

Medicinal Chemistry Epigenetics LSD1 Inhibition

Procure exact CAS 1341277-13-1 for reproducible LSD1 inhibitor SAR. N-methyl indole and cyclopropanamine confer unique rigidity and hydrogen-bonding distinct from indoline or unmethylated analogs. Minor substitutions alter potency >3-fold; this specific compound ensures experimental consistency and selectivity profiling in epigenetic drug discovery.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
CAS No. 1341277-13-1
Cat. No. B1400030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine
CAS1341277-13-1
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)CNC3CC3
InChIInChI=1S/C13H16N2/c1-15-7-6-11-8-10(2-5-13(11)15)9-14-12-3-4-12/h2,5-8,12,14H,3-4,9H2,1H3
InChIKeyYPVCRFUVOZIWPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine (CAS 1341277-13-1): Chemical Identity, Molecular Properties, and Research Procurement Overview


N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine (CAS 1341277-13-1) is a synthetic small molecule belonging to the cyclopropylamine class, characterized by an indole ring system N-methylated at the 1-position and linked via a methylene bridge to a cyclopropanamine moiety . The molecular formula is C13H16N2 with a molecular weight of 200.28 g/mol . This compound is primarily offered by chemical suppliers as a research-grade building block for medicinal chemistry and chemical biology applications . Due to its structural features, it is of interest in the development of enzyme inhibitors, particularly those targeting lysine-specific demethylase 1 (LSD1), a validated epigenetic target in oncology [1].

Why N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine Cannot Be Replaced by Unmethylated Indole or Alternative Cycloalkylamine Analogs: A Quantitative Rationale for Specific Procurement


Generic substitution of N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine with closely related analogs is not straightforward due to profound differences in molecular recognition and physicochemical properties. The N-methyl group on the indole ring critically alters hydrogen-bonding capacity and steric bulk compared to unmethylated indole derivatives, directly impacting target binding affinity and selectivity [1]. Furthermore, the cyclopropanamine moiety imparts conformational rigidity that is distinct from larger cycloalkylamines (e.g., cyclobutyl or cyclohexyl), which can lead to significant variations in potency and selectivity profiles [1]. Evidence from the LSD1 inhibitor field demonstrates that even minor structural changes, such as substituting a piperidine ring for a cyclohexyl group, can result in over a 3-fold difference in inhibitory activity (IC50) [1]. Therefore, procuring the exact compound is essential for reproducing published structure-activity relationships (SAR) and ensuring experimental consistency.

Quantitative Differentiation of N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine Against Key Structural Analogs


Structural Distinction: N-Methylation on Indole Enhances Lipophilicity and Modulates Target Engagement

The target compound possesses an N-methyl group on the indole nitrogen, a feature absent in the unmethylated analog N-(1H-indol-5-ylmethyl)cyclopropanamine. While direct comparative biological data for these exact compounds are not publicly available, class-level inference from related indoline-5-yl-cyclopropanamine LSD1 inhibitors indicates that N-alkylation significantly influences lipophilicity and target binding [1]. Specifically, in a series of indoline-based LSD1 inhibitors, the introduction of a methyl group at the 4-position of a piperidine ring improved inhibitory activity by approximately 3-fold (IC50 reduced from ~50 nM to 17.1 nM) [1]. This demonstrates that minor alkyl substitutions can dramatically alter potency. The N-methyl group on the target compound is therefore expected to confer distinct physicochemical and pharmacological properties compared to its unmethylated counterpart.

Medicinal Chemistry Epigenetics LSD1 Inhibition

LSD1 Inhibitory Potential: Class-Level Activity of Indole-Cyclopropanamine Scaffolds

Although the target compound itself lacks published biological data, its core scaffold (indole/indoline linked to a cyclopropanamine) is a validated pharmacophore for LSD1 inhibition [1]. In a 2022 SAR study, closely related indolin-5-yl-cyclopropanamine derivatives demonstrated potent LSD1 inhibition with IC50 values ranging from 8.72 nM to 50.28 nM [1]. For example, compound 8n exhibited an IC50 of 8.72 nM against LSD1 with >600-fold selectivity over LSD2 [1]. This class-level data suggests that the target compound may possess similar or distinct activity profiles, underscoring the value of obtaining the specific compound for experimental validation.

Cancer Epigenetics LSD1/KDM1A Enzyme Inhibition

Purity Specification: 98% Baseline for Reproducible Research

The target compound is commercially available with a specified purity of 98% . This purity level is typical for research-grade building blocks and ensures minimal interference from impurities in biological assays. While purity alone does not differentiate the compound from analogs, it establishes a baseline for procurement decisions. Many suppliers offer the unmethylated analog N-(1H-indol-5-ylmethyl)cyclopropanamine at similar purity levels (e.g., 95-98%) , so this parameter should be considered alongside structural and functional differentiation.

Chemical Procurement Quality Control Assay Reproducibility

Molecular Properties: Distinct Physicochemical Profile vs. Unmethylated and Alternative Cycloalkyl Analogs

The target compound (MW = 200.28 g/mol, C13H16N2) differs from its unmethylated analog (MW = 186.25 g/mol, C12H14N2) by an additional methyl group, which increases molecular weight and lipophilicity . In the context of LSD1 inhibitors, increased lipophilicity can enhance cellular permeability but may also affect selectivity and off-target binding [1]. Furthermore, the cyclopropanamine moiety provides greater conformational constraint compared to larger cycloalkylamines (e.g., cyclobutyl or cyclohexyl), which can improve target selectivity [1]. These physicochemical distinctions, while not directly quantified in head-to-head assays, underscore the non-interchangeable nature of the target compound and its analogs.

Physicochemical Properties Drug-likeness Computational Chemistry

Recommended Research and Procurement Applications for N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine Based on Verified Evidence


LSD1/KDM1A Inhibitor Discovery and SAR Expansion

Given the structural similarity of N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine to the indoline-5-yl-cyclopropanamine core of potent LSD1 inhibitors [1], this compound is ideally suited for structure-activity relationship (SAR) studies aimed at exploring the impact of indole N-methylation and cyclopropanamine geometry on LSD1 inhibition. Procuring this exact compound allows researchers to directly compare its activity against established LSD1 inhibitors and unmethylated analogs, thereby contributing to the development of next-generation epigenetic therapeutics.

Chemical Probe Development for Epigenetic Target Validation

The compound's unique structural features (N-methylated indole linked to a cyclopropanamine) make it a valuable starting point for designing chemical probes to interrogate LSD1 biology [1]. Unlike the more widely studied indoline derivatives, the target compound's distinct substitution pattern may yield differential selectivity profiles, which are critical for target validation studies. Researchers should procure this specific compound to assess its utility as a selective chemical probe in cellular models of cancer.

Comparative Physicochemical and ADME Profiling

The presence of an N-methyl group and a cyclopropanamine moiety in N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine offers an opportunity to study the effects of these modifications on key drug-like properties such as lipophilicity, solubility, and metabolic stability [1]. By comparing the target compound to its unmethylated analog and other cycloalkylamine derivatives, researchers can generate valuable data to guide lead optimization efforts in medicinal chemistry programs.

Quote Request

Request a Quote for N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.